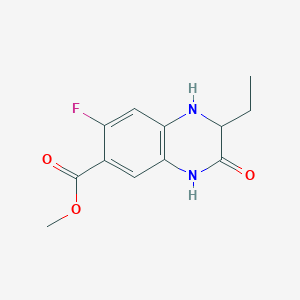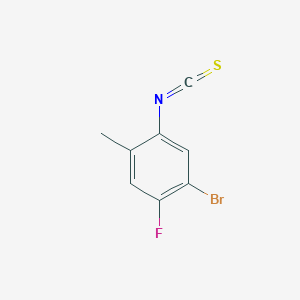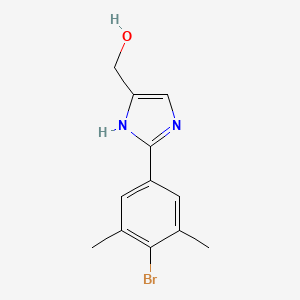
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C8H4Cl2F4 It is a derivative of benzene, where two hydrogen atoms are replaced by dichloromethyl groups and four hydrogen atoms are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene can be synthesized through the reaction of 1,4-difluorobenzene with dichloromethyl lithium in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound involves the chlorination of 1,4-difluorobenzene using chlorine gas in the presence of a suitable catalyst. This method allows for the production of large quantities of the compound with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dichloromethyl groups can yield the corresponding methyl derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and methylated compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and low dielectric constants.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules
Wirkmechanismus
The mechanism of action of 1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene involves its interaction with molecular targets such as enzymes and proteins. The dichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(dichloromethyl)benzene
- 1,4-Difluorobenzene
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene is unique due to the presence of both dichloromethyl and tetrafluorobenzene groups, which confer distinct chemical properties. The combination of these groups results in a compound with high thermal stability, low dielectric constant, and enhanced reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C8H2Cl4F4 |
|---|---|
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
1,4-bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C8H2Cl4F4/c9-7(10)1-3(13)5(15)2(8(11)12)6(16)4(1)14/h7-8H |
InChI-Schlüssel |
IQRYDPQBONRATP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)C(Cl)Cl)F)F)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)

![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)




